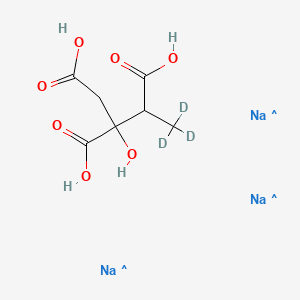
CID 171042860
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 171042860 is a chemical compound registered in the PubChem database. This compound has garnered interest in various scientific fields due to its unique properties and potential applications. Understanding its synthesis, reactions, and applications can provide valuable insights into its role in chemistry, biology, medicine, and industry.
Chemical Reactions Analysis
CID 171042860 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to achieve specific outcomes. For instance, the compound may react with halogenated hydrocarbons under specific conditions to form new derivatives . The major products formed from these reactions depend on the reagents and conditions used, highlighting the compound’s versatility in chemical synthesis.
Scientific Research Applications
CID 171042860 has a wide range of scientific research applications. In chemistry, it is used to study the structural details of metabolites and lipids through advanced mass spectrometry techniques . In biology, the compound’s role in metabolic pathways and its potential as a biomarker are of significant interest. In medicine, this compound may be explored for its therapeutic potential, particularly in understanding disease mechanisms and developing new treatments. Industrial applications include its use in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of CID 171042860 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, influencing various biochemical processes. For example, similar compounds like tranexamic acid exert their effects by inhibiting the activation of plasminogen, thereby preventing excessive bleeding . Understanding the molecular targets and pathways involved can provide insights into the compound’s therapeutic potential and applications.
Comparison with Similar Compounds
CID 171042860 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. For instance, compounds like tranexamic acid and acetazolamide share some structural similarities and mechanisms of action . this compound’s specific properties and applications set it apart, making it a valuable compound for various scientific research and industrial applications.
Conclusion
This compound is a compound with significant potential in various scientific fields Its synthesis, chemical reactions, and applications in chemistry, biology, medicine, and industry make it a valuable subject of study
Properties
Molecular Formula |
C7H10Na3O7 |
|---|---|
Molecular Weight |
278.14 g/mol |
InChI |
InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/i1D3;;; |
InChI Key |
KDASSMLRJGWUTK-AGUGZIQGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na].[Na].[Na] |
Canonical SMILES |
CC(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















